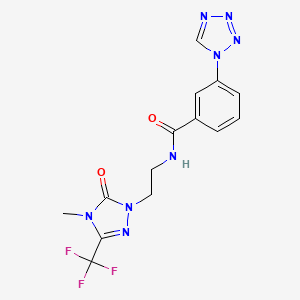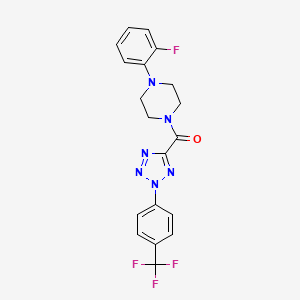![molecular formula C18H18F3N5O2 B2826819 2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903764-60-2](/img/structure/B2826819.png)
2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring with a trifluoromethyl group attached. The morpholino group is a six-membered ring containing one nitrogen atom and an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. The presence of the pyrimidine and phenyl rings would likely contribute to the compound’s rigidity, while the trifluoromethyl group could introduce some electronic and steric effects .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .科学的研究の応用
Synthesis and Structural Analysis
The compound, 2-morpholino-N-(4-(trifluoromethyl)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide, has been a subject of interest in the field of organic synthesis and structural analysis. Notably, it serves as a building block in the synthesis of various heterocyclic compounds. For instance, Bogza et al. (1997) discussed the cyclodesamination of N-azolylformamidines leading to the formation of polyazaheterocycles containing isoquinoline and indolo[2,3-c]-pyridine structural fragments. This process highlights the compound's role in constructing complex molecular structures with potential applications in various fields including pharmaceuticals and materials science (Bogza et al., 1997).
Biological Activity and Antitumor Potential
The compound has also been explored for its biological activities, particularly its potential in inhibiting the proliferation of cancer cell lines. Jiu-Fu Lu et al. (2017) synthesized a derivative of the compound and analyzed its crystal structure. Their study found that this derivative exhibited significant inhibitory effects on the proliferation of cancer cell lines, underscoring the compound's potential in antitumor applications (Jiu-Fu Lu et al., 2017). Furthermore, X. Ji et al. (2018) synthesized a related compound and determined its crystal structure, also noting its distinct inhibitory capacity against the proliferation of specific cancer cell lines (X. Ji et al., 2018). These findings suggest potential therapeutic applications of the compound and its derivatives in cancer treatment.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c19-18(20,21)13-1-3-14(4-2-13)23-17(27)26-10-12-9-22-16(24-15(12)11-26)25-5-7-28-8-6-25/h1-4,9H,5-8,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJOXUGSWOEJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)
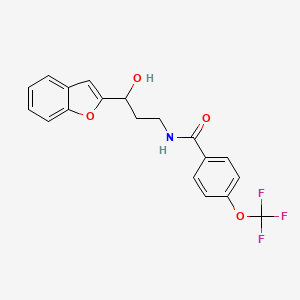
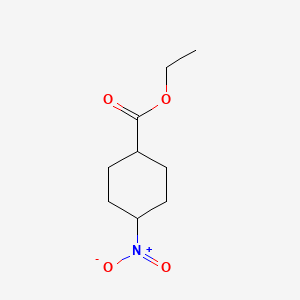
![3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2826748.png)
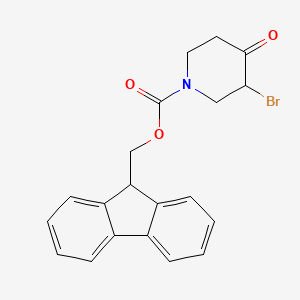

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2826753.png)
![2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2826754.png)
![5-[(4-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826756.png)
![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B2826757.png)
